
6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Overview
Description
6-Chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, commonly referred to as 6-CMTPA, is a synthetic compound with a wide variety of applications in scientific research. It has been used extensively in laboratory experiments, particularly in the fields of organic chemistry, biochemistry, and pharmacology. 6-CMTPA is a small molecule that is easily manipulated and has a number of unique characteristics that make it an ideal tool for scientific research.
Scientific Research Applications
Synthesis of Novel Compounds
Pyrimidine derivatives, including those related to 6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, have been synthesized for various applications in medicinal chemistry and agriculture. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids demonstrates the versatility of pyrimidine derivatives in generating compounds with fungicidal properties (Tumkevicius et al., 2013). Another study on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid highlights the chemical modifications possible with pyrimidine bases to produce new analogues with potential biological applications (Sukach et al., 2015).
Biological Activities
The exploration of pyrimidine derivatives extends into their biological activities, including antihypertensive and anticancer properties. For example, 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been evaluated for their antihypertensive activity, showing the ability to lower blood pressure in hypertensive rats (Bennett et al., 1981). Additionally, novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues synthesized from dichloropyrimidines have been confirmed through NMR, MS analysis, and have potential applications in medicinal chemistry (Ravi Shankar et al., 2021).
properties
IUPAC Name |
6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-4-13-5(8)2-6(14-4)12-3-7(9,10)11/h2H,3H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJTQBOBRXMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)
![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)
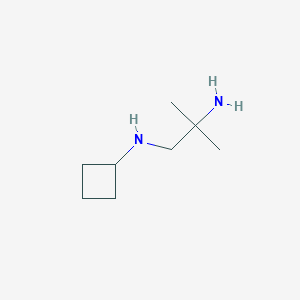
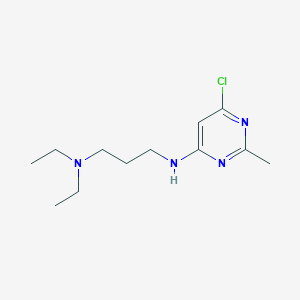
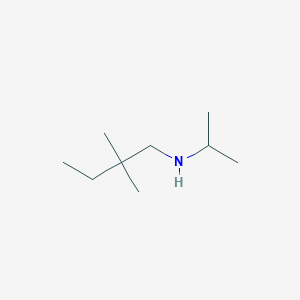

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)


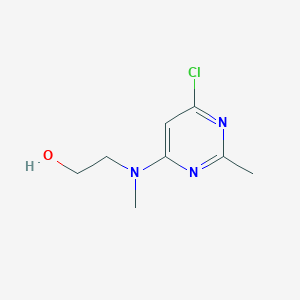
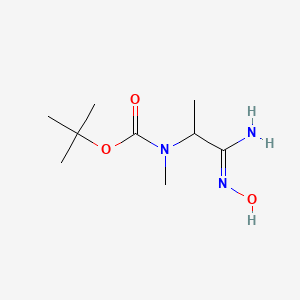
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
